3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
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Overview
Description
The compound “3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide” is a derivative of pyrazolo[3,4-d][1,2,3]triazin . Pyrazole derivatives are of interest as biologically active compounds. They were the basis of the development of anti-inflammatory and antipyretic medications such as analgin, antipyrine, and butadione . They also show antimicrobial , antitumor , fungicidal , and other forms of biological activity .
Synthesis Analysis
The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied in the presence and absence of dimethyl formamide . It was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride . In its presence, a mixture of 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide, 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide, and 4-chloro-6-(5-chloro-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was obtained .Molecular Structure Analysis
The molecular structure of the compound is derived from the pyrazolo[3,4-d][1,2,3]triazin molecule . The compound has a phenyl group attached to the 7-position of the pyrazolo[3,4-d][1,2,3]triazin ring . The 3-position of the ring is substituted with an amino group that is further linked to a tetrahydrothiophene 1,1-dioxide group .Scientific Research Applications
Reactivity and Derivative Formation
The reactivity of related pyrazolotriazine derivatives has been studied, demonstrating their potential in forming various biologically active compounds. For instance, the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one under different conditions shows the acylation of the amino group occurs, forming corresponding amides with established structures from elemental analysis and spectral data (Mironovich & Shcherbinin, 2014). This illustrates the synthetic versatility of pyrazolotriazine derivatives in producing compounds with specific functional groups.
Heterocyclic Compound Synthesis
Studies on synthesizing chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents from triazine derivatives highlight the ability of these compounds to serve as precursors for various heterocyclic compounds with significant antibacterial activity (Solankee & Patel, 2004). These findings underscore the importance of pyrazolotriazine derivatives in medicinal chemistry, particularly in developing new antibacterial agents.
Potential Biological Activities
The synthesis and characterization of pyridopyrazolotriazines and their antiviral activities reveal that certain derivatives exhibit significant cytotoxicity and antiviral properties against HSV1 and HAV, showcasing the potential of these compounds in therapeutic applications (Attaby et al., 2007). This suggests that modifications to the pyrazolotriazine core can lead to compounds with desirable biological activities, offering pathways for new drug development.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
For instance, similar compounds have shown to inhibit CDK2, which can lead to alterations in cell cycle progression .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with cell cycle regulation, given its potential inhibitory effect on CDK2 . Inhibition of CDK2 can disrupt the progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action can be significant at the molecular and cellular levels. For instance, similar compounds have shown potent cytotoxic activities against various cell lines . Specifically, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence or absence of certain reagents, temperature, and pH . For instance, the reaction of a similar compound, 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol, with thionyl chloride was found to depend on the reaction conditions .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-7-phenylpyrazolo[3,4-d]triazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S/c21-23(22)7-6-10(9-23)16-13-12-8-15-20(14(12)18-19-17-13)11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAZJPJCLSWSEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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